6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-1H-2-benzopyran-1-one: Lacks the chlorine atom at the 6th position.
6-chloro-2H-chromen-2-one: Contains a similar benzopyran structure but with different functional groups.
6-chloro-4H-chromen-4-one: Another benzopyran derivative with a different oxidation state.
Uniqueness
The presence of both the chlorine atom and the dione group in 6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione imparts unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
6-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione, also known as 6-chloro-3-hydroxychromen-4-one, is a synthetic compound belonging to the chromone family. Its unique structure, featuring a chlorine atom at the 6th position and a hydroxyl group at the 3rd position, contributes to its notable biological activities. This article delves into the various aspects of its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.
Biological Activities
The compound exhibits several significant biological activities:
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor for various enzymes, which may play a role in metabolic pathways and disease mechanisms .
- Cytotoxicity : Studies have shown that this compound has cytotoxic effects against certain cancer cell lines. For instance, it demonstrated high cytotoxic activity against human promyelocytic leukemic HL-60 cells .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which could contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating inflammatory pathways.
The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets:
- Binding Affinity : The presence of the chlorine atom and the dione functional group enhances its binding affinity to various enzymes and receptors .
- Radical Formation : Some studies indicate that the compound can produce radicals under specific conditions, which may be linked to its cytotoxic activity .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Chloro-2-phenyldihydrochromen | Contains a phenyl group at the 2nd position | Different substitution pattern affecting reactivity |
7-Hydroxychromen | Hydroxyl group at the 7th position | Altered biological activity due to hydroxyl placement |
3-Hydroxychromen-4-one | Lacks chlorine at the 6th position | Does not possess halogen functionality |
The unique combination of both chlorine and hydroxyl groups in this compound allows for specific interactions with molecular targets that are crucial for its therapeutic potential.
Case Study 1: Cytotoxicity Against Leukemia Cells
A study conducted on the cytotoxic effects of various chromone derivatives found that this compound exhibited significant activity against HL-60 cells. The study highlighted that the compound's ability to induce apoptosis was linked to its radical formation under alkaline conditions .
Case Study 2: Enzyme Inhibition
Research has shown that this compound inhibits certain enzymes involved in metabolic pathways. For example, it was found to modulate the activity of specific kinases that are critical in cancer progression .
Properties
Molecular Formula |
C9H5ClO3 |
---|---|
Molecular Weight |
196.58 g/mol |
IUPAC Name |
6-chloro-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C9H5ClO3/c10-6-1-2-7-5(3-6)4-8(11)13-9(7)12/h1-3H,4H2 |
InChI Key |
VSKJOLVEBVHDCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C(=O)OC1=O |
Origin of Product |
United States |
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